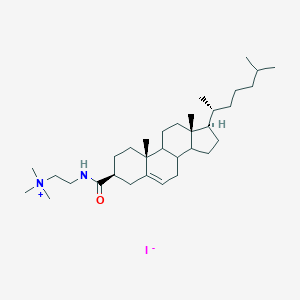
Tmc-aea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tmc-aea, also known as this compound, is a useful research compound. Its molecular formula is C33H59IN2O and its molecular weight is 626.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gene Therapy Applications
Tmc-aea in Auditory Function Restoration
Recent research highlights the potential of this compound in gene therapy, particularly for restoring auditory function in genetically deaf mice. The compound is closely linked to the TMC1 gene, which plays a crucial role in sensory transduction in hair cells of the inner ear. Studies have demonstrated that introducing Tmc1 or its ortholog Tmc2 through adeno-associated viral (AAV) vectors can restore hearing in mice with mutations in these genes .
Key Findings:
- Gene Augmentation : AAV2/1 vectors carrying Tmc1 or Tmc2 restored auditory brainstem responses and sensory transduction in mutant mice.
- Functional Redundancy : Both Tmc1 and Tmc2 can effectively restore auditory function, indicating their potential for therapeutic use in humans with similar genetic conditions.
Cancer Therapeutics
Accelerator for Cancer Therapeutics (ACT)
The Texas Medical Center's Accelerator for Cancer Therapeutics utilizes computational resources to expedite drug discovery involving this compound. This program supports startups and academic researchers by providing access to high-performance computing and advanced drug discovery tools .
Computational Chemistry Resources:
- High-Performance Hardware : Access to advanced CPU and GPU processors.
- Drug Discovery Applications : Utilization of platforms like Schrodinger for virtual screening and predictive modeling.
- Support for Lead Optimization : The ACT team aids projects at various stages, from hit discovery to IND-enabling development.
Case Study: Computational Drug Discovery
A project under the ACT framework successfully identified novel small molecule modulators targeting specific cancer pathways, demonstrating the effectiveness of computational methods in drug development.
Artificial Intelligence Applications
Traffic Management Center (TMC) AI Applications
Framework Highlights:
- Algorithmic Innovations : The framework incorporates learning capabilities to adapt to varying traffic conditions.
- Simulation-Based Assessment : Controlled experiments demonstrated improved performance in incident detection compared to conventional methods.
Case Study: AI Incident Detection
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Gene Therapy | Restoration of auditory function using Tmc1/Tmc2 | Potential treatment for genetic deafness |
| Cancer Therapeutics | Drug discovery acceleration via ACT | Reduced development costs and time |
| Traffic Management | AI-based incident detection | Improved accuracy and reduced false alarms |
Propriétés
Numéro CAS |
144108-31-6 |
|---|---|
Formule moléculaire |
C33H59IN2O |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-26-22-25(31(36)34-20-21-35(6,7)8)16-18-32(26,4)30(27)17-19-33(28,29)5;/h12,23-25,27-30H,9-11,13-22H2,1-8H3;1H/t24-,25+,27?,28-,29?,30?,32+,33-;/m1./s1 |
Clé InChI |
DHSXKGQVDZYBPG-MHCSTSKJSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
Synonymes |
cholesteryl-3beta-carboxyamidoethylene-trimethylammonium iodide N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium iodide TMC-AEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















